2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Synthetic Pathways
Research into novel synthetic pathways for heterocyclic compounds has led to the development of various derivatives with potential therapeutic applications. For example, the study by Abu‐Hashem et al. (2020) explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research underscores the importance of developing new synthetic methodologies for heterocyclic compounds that could lead to the discovery of novel therapeutic agents.
Antimicrobial and Antiviral Activities
Several studies have focused on the synthesis and biological evaluation of heterocyclic compounds for antimicrobial and antiviral activities. Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives, which showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in addressing antibiotic resistance (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Similarly, Hebishy et al. (2020) reported the synthesis of benzamide-based 5-aminopyrazoles with significant anti-influenza A virus activity, offering a potential pathway for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Molecular Characterization and Interactions
The characterization of molecular structures and their interactions plays a crucial role in the development of new compounds. Saeed et al. (2020) provided an in-depth analysis of antipyrine derivatives through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This study revealed insights into the stabilization mechanisms of these compounds and their potential applications in designing molecules with specific properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3S/c1-26-5-4-20-15(24)7-23-16(12-8-27-9-14(12)22-23)21-17(25)11-6-10(18)2-3-13(11)19/h2-3,6H,4-5,7-9H2,1H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXLOJPQIDFNSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.